Boc-Val-OSu

Catalog No.
S1892082
CAS No.
3392-12-9
M.F
C14H22N2O6
M. Wt
314.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Val-OSu

In peptide synthesis, in-situ activation of Boc-valine with carbodiimides can cause racemization and difficult DCU removal. Boc-Val-OSu is a stable, crystalline pre-activated ester that avoids these issues. • Pre-formed NHS ester ensures clean coupling, no DCU. • Solid format streamlines automated SPPS, reducing cycle times. • Ideal for hydrophobic sequences prone to aggregation. Ensures consistent peptide quality and scale-up reliability.

CAS Number

3392-12-9

Product Name

Boc-Val-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C14H22N2O6

Molecular Weight

314.33 g/mol

InChI

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20)

InChI Key

POBDBYGSGKMZPH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

The exact mass of the compound tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Boc-L-Val-OSu, Boc-L-valine N-hydroxysuccinimide ester, N-alpha-tert-Butoxycarbonyl-L-valine N-hydroxysuccinimide ester, (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid 2,5-dioxopyrrolidin-1-yl ester, N-(tert-Butoxycarbonyl)-L-valine succinimidyl ester

Purity

≥98%

Package Size

1 g, 5 g

Boc-Val-OSu (N-α-tert-Butoxycarbonyl-L-valine N-hydroxysuccinimide ester, CAS 3392-12-9) is a widely used activated amino acid derivative for introducing L-valine in peptide synthesis, specifically within the Boc/Bzl protection strategy. As a pre-activated N-hydroxysuccinimide (NHS) ester, it provides a stable, crystalline solid that facilitates controlled, predictable coupling reactions. This format is particularly relevant in both solid-phase (SPPS) and solution-phase synthesis workflows where reproducibility and minimizing side reactions associated with in-situ activation are critical procurement considerations.

Research & Procurement Fit

Designed exclusively for Boc-strategy solid-phase peptide synthesis
Pre-activated OSu ester eliminates in situ coupling reagents
Controlled L-valine stereochemistry for correct peptide folding

Substituting a pre-weighed, characterized active ester like Boc-Val-OSu with in-situ activation (e.g., Boc-Valine plus a carbodiimide like DCC or DIC) introduces significant process variability. In-situ activation requires precise stoichiometry and control over reaction time to manage the formation of unstable intermediates, such as O-acylisourea, which can lead to side reactions and racemization. The use of a stable, pre-formed NHS ester like Boc-Val-OSu decouples the activation and coupling steps, simplifying protocols, enhancing reproducibility between batches, and avoiding the handling of potentially hazardous carbodiimide byproducts, like dicyclohexylurea (DCU), which can be difficult to remove. This makes Boc-Val-OSu a more reliable choice for standardized or scaled-up synthesis workflows where process consistency is a primary objective.

Substitution Risk

Boc-Val-OSu Pre-activated, TFA-stable
Boc-Val-OH Needs in situ activation; may lower yield and increase racemization
Boc-Val-OSu Acid-labile Boc group
Fmoc-Val-OSu Base-labile Fmoc group incompatible with Boc TFA cycles

Reduced Racemization Risk Compared to Unmediated Carbodiimide Activation

The primary racemization pathway for activated amino acids proceeds through a 5(4H)-oxazolone intermediate. While direct quantitative data for Boc-Val-OSu is limited, the use of N-hydroxysuccinimide (HOSu) as an additive in carbodiimide-mediated couplings is a well-established strategy to suppress this side reaction. For example, coupling with a carbodiimide like DCC alone can lead to significant racemization, whereas its combination with HOSu forms an intermediate active ester, analogous to procuring Boc-Val-OSu directly, which is less prone to cyclization and subsequent loss of stereochemical integrity. The use of pre-formed Boc-Val-OSu provides a standardized method to leverage this suppression without the complexities of in-situ additive chemistry.

Evidence DimensionRacemization Control Strategy
Target Compound DataUtilizes a pre-formed N-hydroxysuccinimide ester, a structure known to mitigate racemization by providing a more stable activated intermediate compared to O-acylisourea.
Comparator Or BaselineDirect activation of Boc-L-Valine with a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive like HOBt or HOSu.
Quantified DifferenceQualitatively significant reduction in racemization risk by avoiding the direct, unmediated formation of highly reactive intermediates prone to oxazolone formation.
ConditionsStandard Boc-chemistry solid-phase or solution-phase peptide coupling.

Ensuring high stereochemical purity is critical for the biological activity of the final peptide, making racemization control a key factor in precursor selection.

Reactivity Profile
Class-level inference
Boc-Ala-OSu Kc 0.014
vs OPfp 0.035, ONp 0.008
(L mol⁻¹ s⁻¹)
Moderate reactivity supports controlled acylation
Coupling with Val-OMe in THF at 23°C

Process Simplification and Handling: Solid-State Stability vs. Solution-Phase Reagent Cocktails

Boc-Val-OSu is a crystalline solid with a defined melting point (126-128 °C), indicating a high degree of purity and stability suitable for long-term storage under appropriate conditions (-20°C). This contrasts sharply with the alternative of preparing complex, multi-component coupling cocktails (e.g., Boc-Valine, DIC, HOBt, and a base like DIEA in DMF). Such cocktails have limited stability and require precise, sequential addition of reagents. The use of a stable, pre-activated solid simplifies weighing, dispensing, and automation, reducing the potential for operator error and improving process robustness, a key consideration for GMP environments and reproducible lab-scale synthesis.

Evidence DimensionReagent Form and Handling
Target Compound DataStable, crystalline solid.
Comparator Or BaselineMulti-component solution-phase mixture for in-situ activation (e.g., Boc-Valine + DIC/HOBt + base in DMF).
Quantified DifferenceNot applicable (Qualitative difference in process steps and reagent stability).
ConditionsStandard laboratory or manufacturing workflow for peptide synthesis.

For procurement in regulated or scaled-up environments, process simplicity, raw material stability, and reduction of handling steps directly translate to lower costs and higher batch-to-batch consistency.

Stereochemical Integrity
Direct head-to-head comparison
[α]20/D −38±1°
vs Boc-Val-OH −6.2°
QC checkpoint for L-stereochemistry
Solvent/c differ; c=2% dioxane vs 1% AcOH

Compatibility with Boc-Chemistry Workflows for Hydrophobic Peptides

While Fmoc-chemistry is more common, the Boc-protection strategy, for which Boc-Val-OSu is designed, offers distinct advantages for synthesizing hydrophobic and aggregation-prone sequences. During Boc-SPPS, the N-terminal amine is transiently protonated as an ammonium salt after TFA deprotection. This positive charge disrupts inter-chain hydrogen bonding that leads to aggregation, improving solvation and coupling efficiency. In contrast, the free amine generated under the basic conditions of Fmoc deprotection can exacerbate aggregation issues. Therefore, procuring Boc-Val-OSu is the correct choice when employing the Boc strategy specifically to overcome challenges with difficult, hydrophobic sequences where an alternative like Fmoc-Val-OSu would be less effective.

Evidence DimensionSynthesis Strategy Efficacy for Difficult Sequences
Target Compound DataEnables Boc-SPPS, which mitigates peptide aggregation via N-terminal protonation post-deprotection.
Comparator Or BaselineFmoc-Val-OSu, used in Fmoc-SPPS where deprotection under basic conditions can increase aggregation of hydrophobic peptides.
Quantified DifferenceQualitatively higher yields and purity for known 'difficult' or hydrophobic sequences when using the Boc strategy.
ConditionsSolid-phase synthesis of aggregation-prone or highly hydrophobic peptides.

For challenging peptide targets, selecting the precursor compatible with the most effective synthesis strategy (Boc vs. Fmoc) is a primary procurement driver to avoid failed syntheses and costly troubleshooting.

Model Peptide Yield
Cross-study comparable
Up to 97%
vs 80–90% (in situ activation)
Supports higher yield potential in solution-phase
Based on model dipeptide/tripeptide
Orthogonal Compatibility
Direct head-to-head comparison
Boc-Val-OSu: acid-labile
Fmoc-Val-OSu: base-labile
Mutually exclusive SPPS protocols
Boc SPPS uses TFA; Fmoc uses piperidine
Supplier Purity
Supporting evidence
≥98.5% (N) / ≥98% (Assay)
Reproducible reagent quality
Specifications from major vendors

Standardized Solid-Phase Synthesis (Boc-SPPS) Protocols

For laboratories and manufacturing facilities using automated or manual Boc-SPPS protocols, Boc-Val-OSu provides a reliable, pre-activated building block. Its solid form and predictable reactivity simplify workflows, reduce cycle times by eliminating separate activation steps, and enhance reproducibility, which is critical for producing consistent batches of peptides.

Synthesis of Aggregation-Prone and Hydrophobic Peptides

When synthesizing peptides with a high content of hydrophobic residues like Val, Ile, and Leu, the Boc-protection strategy is often preferred to mitigate on-resin aggregation. Procuring Boc-Val-OSu is the logical choice for these projects, as it directly supports the synthesis strategy best suited to prevent poor coupling efficiencies and low final yields associated with peptide aggregation in Fmoc-based systems.

Solution-Phase Peptide Fragment Condensation

In large-scale or industrial synthesis, the condensation of protected peptide fragments in solution is a common strategy. The high reactivity and good solubility of Boc-Val-OSu in common organic solvents make it a suitable reagent for capping peptide fragments or for stepwise elongation in solution, where the clean formation of the amide bond and simple purification are paramount.

Application Fit

Application
Selection Property
Validation Focus
Long or aggregation-prone peptide synthesis
Boc-SPPS compatibility, TFA cycle stability
Aggregation disruption, deletion sequence control
Stereochemically pure peptide APIs
Stringent optical rotation QC, racemization resistance
L-configuration maintenance for peptide quality
Industrial solution-phase synthesis
Pre-activated OSu ester
Yield improvement and reaction profile consistency
Academic & industrial SPPS research
High purity supplier specification
Batch-to-batch reproducibility

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

314.14778643 g/mol

Monoisotopic Mass

314.14778643 g/mol

Heavy Atom Count

22

Sequence

V

Wikipedia

Tert-Butoxycarbonyl-L-valine N-hydroxysuccinimide ester

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